molecular formula C10H13N3O2 B12916207 1H-Benzotriazole-1-ethanol, 5-ethoxy- CAS No. 94120-18-0

1H-Benzotriazole-1-ethanol, 5-ethoxy-

Katalognummer: B12916207
CAS-Nummer: 94120-18-0
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: QHUUWSJWYYHBSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzotriazole-1-ethanol, 5-ethoxy- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring fused with an ethanol and ethoxy group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1H-Benzotriazole-1-ethanol, 5-ethoxy- typically involves the reaction of benzotriazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1H-Benzotriazole-1-ethanol, 5-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Wissenschaftliche Forschungsanwendungen

1H-Benzotriazole-1-ethanol, 5-ethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance.

Wirkmechanismus

The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-ethoxy- involves its ability to interact with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.

Vergleich Mit ähnlichen Verbindungen

1H-Benzotriazole-1-ethanol, 5-ethoxy- can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole-1-methanol: Similar in structure but with a methanol group instead of ethanol and ethoxy groups. It has different reactivity and applications.

    5-Methyl-1H-benzotriazole: Features a methyl group, which alters its chemical properties and uses.

    1-Cyanobenzotriazole: Contains a cyano group, making it a useful reagent in electrophilic cyanation reactions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of benzotriazole derivatives.

Eigenschaften

CAS-Nummer

94120-18-0

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-(5-ethoxybenzotriazol-1-yl)ethanol

InChI

InChI=1S/C10H13N3O2/c1-2-15-8-3-4-10-9(7-8)11-12-13(10)5-6-14/h3-4,7,14H,2,5-6H2,1H3

InChI-Schlüssel

QHUUWSJWYYHBSE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N(N=N2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.